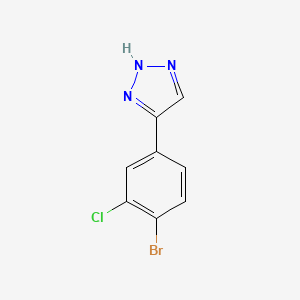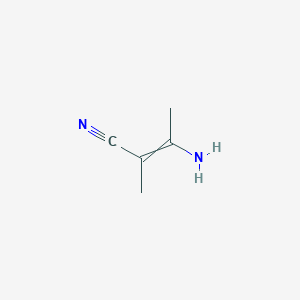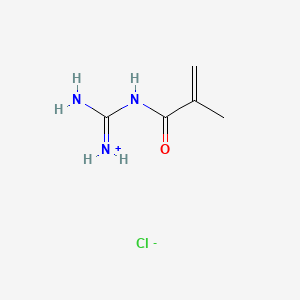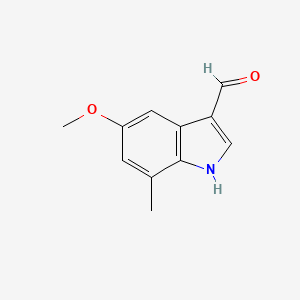
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an amino group attached to an ethanone moiety. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
相似化合物的比较
Similar Compounds
- **2-Amino-1-(6-methoxynaphthalen-2-YL)ethanol
- **6-Methoxy-2-naphthaldehyde
- **2-(6-Methoxy-2-naphthyl)propionamide
Uniqueness
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is unique due to its specific substitution pattern on the naphthalene ring and the presence of both amino and ketone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
属性
CAS 编号 |
153846-59-4 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC 名称 |
2-amino-1-(6-methoxynaphthalen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-7H,8,14H2,1H3;1H |
InChI 键 |
HPHQDKUXDPTLOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)



![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
